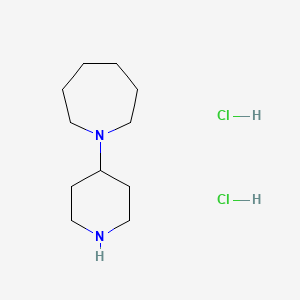
1-Piperidin-4-yl-azepane dihydrochloride
Vue d'ensemble
Description
1-Piperidin-4-yl-azepane dihydrochloride is a useful research compound. Its molecular formula is C11H24Cl2N2 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Piperidin-4-yl-azepane dihydrochloride is a bicyclic compound that combines a piperidine ring and an azepane ring, characterized by its molecular formula and a molecular weight of approximately 218.77 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in synthesizing pharmacologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The unique structure of this compound enables it to interact with various biological targets. The piperidine moiety is known for its role in enhancing the ability of compounds to cross the blood-brain barrier, making it particularly relevant for central nervous system (CNS) disorders.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.77 g/mol |
| Chemical Structure | Bicyclic (Piperidine + Azepane) |
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Enzyme Inhibition : Compounds similar to this compound have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease therapy .
- Anticancer Activity : Studies have demonstrated that derivatives of piperidine can induce apoptosis in cancer cells. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various tumor cell lines, showing promising results .
- Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Applications in Drug Development
This compound serves as a critical building block in the synthesis of various drug candidates. Its incorporation into larger drug-like molecules allows medicinal chemists to develop compounds with enhanced pharmacokinetic and pharmacodynamic profiles.
Case Studies
- Cancer Treatment : A study explored the synthesis of piperidine derivatives that demonstrated significant anticancer activity, outperforming traditional chemotherapeutics like bleomycin in specific models . The research highlighted the importance of structural modifications in enhancing biological activity.
- Alzheimer's Disease : Research involving piperidine derivatives showed their effectiveness in inhibiting AChE and BuChE enzymes, suggesting their potential as therapeutic agents for cognitive disorders .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Piperidin-1-yl)pyrimidine | Piperidine linked to pyrimidine | Known for potent renin inhibition |
| 1-(4-Methylcyclohexyl)piperidin-4-yl azepane | Methylcyclohexyl group | Exhibits different pharmacokinetic properties |
| N-(Piperidin-3-yl)pyrimidine-5-carboxamides | Carboxamide group | Potential use as protease inhibitors |
These comparisons illustrate how variations in structure can lead to different biological activities and pharmacological properties.
Propriétés
IUPAC Name |
1-piperidin-4-ylazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-4-10-13(9-3-1)11-5-7-12-8-6-11;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFHDSWLHNVZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















